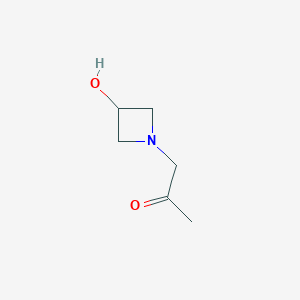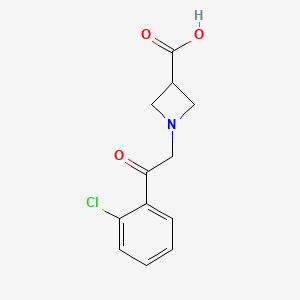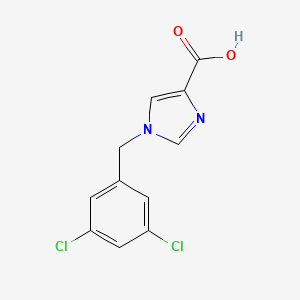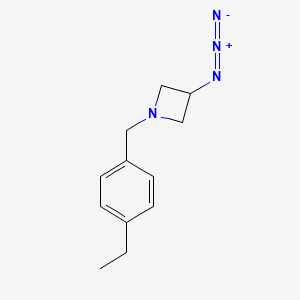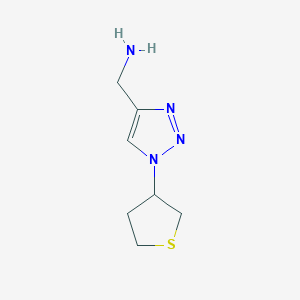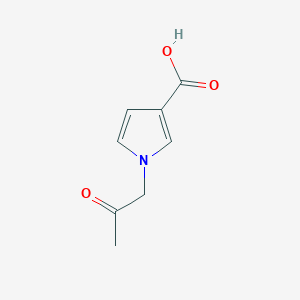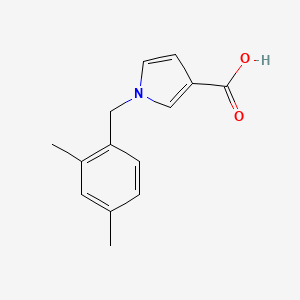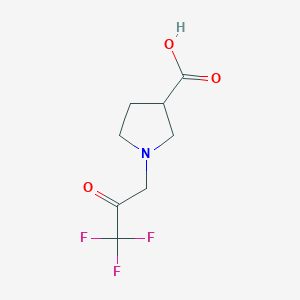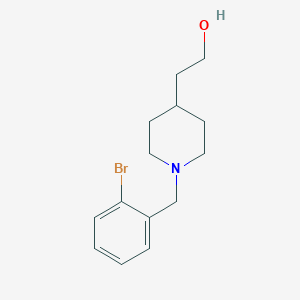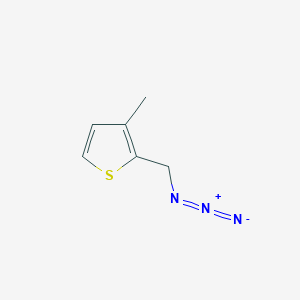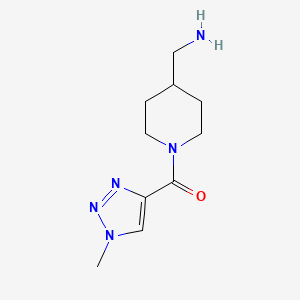
(4-(氨甲基)哌啶-1-基)(1-甲基-1H-1,2,3-三唑-4-基)甲酮
描述
4-(Aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone, also known as 4-AMPT, is a synthetic triazole derivative and an analog of the neurotransmitter serotonin. It is a powerful inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of serotonin and other neurotransmitters in the brain. 4-AMPT has been studied extensively in laboratory experiments as a tool to study serotonin metabolism and its effects on behavior.
科学研究应用
合成和化学性质
对哌啶和三唑衍生物相关化合物的研究集中在它们的合成及其作为进一步化学转化的中间体的潜力上。例如,郑锐详细介绍了哌啶衍生物的合成,重点介绍了一个可能与合成具有类似骨架的化合物相关的过程 (郑锐,2010)。类似地,Moreno-Fuquen 等人描述了一种区域选择性合成杂环酰胺的有效方法,展示了可能适用于具有三唑官能团的化合物的技术 (Moreno-Fuquen 等,2019)。
生物活性
1,2,4-三唑和哌啶部分经常在研究具有潜在治疗效果的新分子时被提及。Tangella Nagendra Prasad 及其同事合成了带有 1,2,4-三唑环的 N-取代吡咯烷衍生物,突出了这些支架在产生具有显着活性的化合物(如抗病毒、抗癌和抗焦虑特性)中的生物学意义 (Tangella Nagendra Prasad 等,2021)。此外,A. Nagaraj 等人对哌嗪的三唑类似物进行的研究表明此类化合物的抗菌潜力,表明它们在开发新抗生素或抗真菌剂中的用途 (A. Nagaraj 等,2018)。
作用机制
Target of Action
Piperidine derivatives, a class of compounds to which this molecule belongs, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine derivatives can interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including potential therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how (4-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone interacts with its targets and its overall effectiveness .
属性
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(1-methyltriazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c1-14-7-9(12-13-14)10(16)15-4-2-8(6-11)3-5-15/h7-8H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLTXNNAPNGAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



